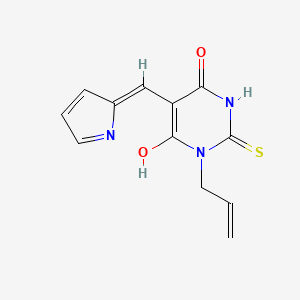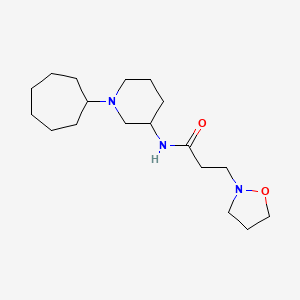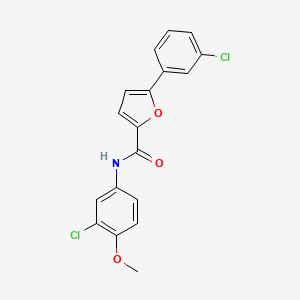![molecular formula C16H20FN5O B6023909 1-(2-{[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino}ethyl)-3-piperidinol](/img/structure/B6023909.png)
1-(2-{[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino}ethyl)-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-{[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino}ethyl)-3-piperidinol, also known as FPEP, is a novel compound with potential applications in scientific research. FPEP is a small molecule that belongs to the class of piperidinols and has a molecular weight of 371.4 g/mol.
作用机制
1-(2-{[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino}ethyl)-3-piperidinol acts as a positive allosteric modulator of certain ion channels, including the NMDA receptor and the GABA receptor. By binding to these receptors, this compound enhances their activity, leading to an increase in neurotransmission. This mechanism of action makes this compound a potential candidate for the treatment of neurological disorders, such as epilepsy and depression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to enhance synaptic plasticity, which is crucial for learning and memory. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of 1-(2-{[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino}ethyl)-3-piperidinol is its specificity for certain ion channels, which makes it a valuable tool for studying the role of these channels in neurotransmission. This compound has also been shown to have good bioavailability, which means that it can be administered orally or intravenously. However, one limitation of this compound is its relatively short half-life, which means that it needs to be administered frequently to maintain its effects.
未来方向
There are several potential future directions for research on 1-(2-{[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino}ethyl)-3-piperidinol. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another potential direction is the investigation of this compound's effects on other ion channels and neurotransmitter systems. Furthermore, the potential anticancer effects of this compound warrant further investigation, particularly in vivo studies. Finally, the potential therapeutic applications of this compound in neurological disorders and cancer should be explored further.
合成方法
The synthesis of 1-(2-{[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino}ethyl)-3-piperidinol involves a multi-step process that starts with the reaction of 2-fluoroaniline with 1,2,4-triazine-3,5-dione to form a key intermediate. The intermediate is then reacted with 3-piperidinol to produce this compound. The synthesis of this compound has been optimized to yield high purity and high-quality compounds suitable for scientific research applications.
科学研究应用
1-(2-{[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino}ethyl)-3-piperidinol has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels that are involved in neurotransmission, which makes it a promising candidate for the treatment of neurological disorders. This compound has also been shown to have potential applications in the treatment of cancer, as it can inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
1-[2-[[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c17-14-6-2-1-5-13(14)15-10-19-21-16(20-15)18-7-9-22-8-3-4-12(23)11-22/h1-2,5-6,10,12,23H,3-4,7-9,11H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAGWDYJSIPSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCNC2=NC(=CN=N2)C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6023827.png)
![N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B6023846.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B6023857.png)


![3'-{[1-(2-hydroxyphenyl)ethylidene]amino}-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B6023890.png)
![2-[(anilinocarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B6023897.png)
![N-(3-bromophenyl)-2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B6023901.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone](/img/structure/B6023918.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6023925.png)
![5-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B6023933.png)
![2-methyl-1H-indole-3-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6023936.png)
![2-ethyl-7-[2-(1H-indol-3-yl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6023942.png)